(2-Methanesulfonylethyl)boronic acid
Description
Properties
Molecular Formula |
C3H9BO4S |
|---|---|
Molecular Weight |
151.98 g/mol |
IUPAC Name |
2-methylsulfonylethylboronic acid |
InChI |
InChI=1S/C3H9BO4S/c1-9(7,8)3-2-4(5)6/h5-6H,2-3H2,1H3 |
InChI Key |
ONTICYYZLXUHEG-UHFFFAOYSA-N |
Canonical SMILES |
B(CCS(=O)(=O)C)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: (2-Methanesulfonylethyl)boronic Acid
The following technical guide details the chemical properties, synthesis, and application of (2-Methanesulfonylethyl)boronic acid , a specialized organoboron reagent used in medicinal chemistry for introducing the polar, metabolically stable methylsulfonylethyl motif.
Executive Summary & Chemical Identity
(2-Methanesulfonylethyl)boronic acid is a functionalized alkyl boronic acid primarily utilized as a nucleophilic building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). It serves as a strategic reagent for introducing the 2-(methylsulfonyl)ethyl group—a moiety valued in drug discovery for enhancing aqueous solubility and metabolic stability compared to lipophilic alkyl chains.
Due to the inherent instability of free alkyl boronic acids possessing beta-electron-withdrawing groups (which are prone to
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | (2-Methanesulfonylethyl)boronic acid | |
| Chemical Structure | ||
| Molecular Formula | Free acid form | |
| Molecular Weight | 151.98 g/mol | |
| Physical State | White to off-white solid | Typically hygroscopic |
| Solubility | DMSO, Methanol, Water (moderate) | Limited stability in aqueous base |
| pKa | ~8.5–9.5 (Boronic acid ionization) | Est.[1][2] based on alkyl boronates |
| Stability | Low (Free acid) | Prone to protodeboronation and |
Synthesis & Manufacturing Methodologies
The synthesis of (2-methanesulfonylethyl)boronic acid typically avoids the isolation of the free acid due to stability concerns. The preferred route involves the catalytic hydroboration of methyl vinyl sulfone .
Primary Route: Rhodium-Catalyzed Hydroboration
This method ensures high regioselectivity (anti-Markovnikov) and suppresses the formation of the
-
Precursors: Methyl vinyl sulfone (
) and Pinacolborane ( ). -
Catalyst:
(Wilkinson's catalyst) or / diphosphine ligand. -
Conditions: THF, 25°C to 50°C, inert atmosphere (
). -
Mechanism:
-
Oxidative addition of H-B bond to the metal center.
-
Coordination of vinyl sulfone.
-
Migratory insertion (hydride transfer to the
-carbon, boron to the -carbon) to form the linear alkyl-metal species. -
Reductive elimination yields the boronate ester.
-
Alternative Route: Nucleophilic Substitution
Alkylation of diboron species using 2-bromoethyl methyl sulfone is less common due to the competing elimination of HBr from the starting material under the basic conditions required for borylation.
Reactivity & Mechanistic Insights
The utility of (2-methanesulfonylethyl)boronic acid is defined by its behavior in Suzuki-Miyaura coupling. However, its structure presents a specific challenge:
The Stability Paradox
Alkyl boronic acids with electron-withdrawing groups (EWG) at the
-
Decomposition Pathway: Under the basic conditions of Suzuki coupling (e.g.,
), the boronate "ate" complex can undergo a Grob-type fragmentation or -elimination, releasing methyl vinyl sulfone and a borate species, rather than transmetallating to palladium. -
Solution: Use of Potassium Organotrifluoroborates (
) .[3][4] The trifluoroborate salt releases the active boronic acid slowly (hydrolysis reservoir), maintaining a low concentration of the free species and minimizing decomposition side reactions.
Visualization: Competitive Pathways in Suzuki Coupling
The following diagram illustrates the desired cross-coupling pathway versus the competing decomposition pathways.
[5]
Applications in Drug Discovery
The (2-methanesulfonylethyl) moiety is a high-value "polar tail" in medicinal chemistry.
-
Solubility Enhancement: The sulfone group (
) is a strong hydrogen bond acceptor, significantly lowering and improving aqueous solubility compared to ethyl or propyl chains. -
Metabolic Stability: Unlike ethers or amines, the sulfone is already highly oxidized, making it resistant to Phase I metabolic oxidation (e.g., P450-mediated hydroxylation).
-
Bioisosterism: It acts as a non-basic polar replacement for morpholine or piperazine rings, reducing hERG channel inhibition risks often associated with basic amines.
Experimental Protocol: Suzuki Coupling with Trifluoroborate Salt
Because the free acid is unstable, the following protocol uses the potassium trifluoroborate derivative, which is the industry standard for this specific alkyl transfer.
Objective: Coupling of Potassium (2-methanesulfonylethyl)trifluoroborate with an Aryl Bromide.
Reagents
-
Aryl Bromide (Ar-Br): 1.0 equiv
-
Potassium (2-methanesulfonylethyl)trifluoroborate: 1.2–1.5 equiv
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: Toluene/Water (3:1 ratio) or CPME/Water.
Step-by-Step Methodology
-
Setup: Charge a reaction vial with the Aryl Bromide, Trifluoroborate salt,
, and Pd catalyst. -
Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Toluene and Water via syringe.
-
Reaction: Heat the mixture to 80–100°C with vigorous stirring for 12–18 hours.
-
Note: Vigorous stirring is critical for the biphasic system.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract the aqueous layer with Ethyl Acetate (2x).
-
Purification: Dry combined organics over
, concentrate, and purify via flash chromatography (typically requiring polar eluents due to the sulfone).
Handling & Safety
-
Storage: Store the pinacol ester or trifluoroborate salt at 2–8°C under an inert atmosphere. The free acid is not recommended for long-term storage.
-
Hazards:
-
Sulfone Precursors: Methyl vinyl sulfone is a Michael acceptor and a potential skin sensitizer/irritant. Handle in a fume hood.
-
Boronic Acid: Generally low toxicity, but avoid inhalation of dust.
-
-
Disposal: Treat organic waste as halogenated solvents if coupled with halides; aqueous waste may contain boron and heavy metals (Pd), requiring segregation.
References
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
-
Fernandes, R. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Link
-
PubChem Compound Summary. (2024). Boronic Acid Derivatives and Physicochemical Data. National Library of Medicine. Link
Sources
- 1. US20220008386A1 - Tosylacetate based compounds and derivatives thereof as phgdh inhibitors - Google Patents [patents.google.com]
- 2. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ボロン酸・ボロン酸誘導体 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Physical and chemical characteristics of (2-Methanesulfonylethyl)boronic acid
An In-depth Technical Guide to the Anticipated Physical and Chemical Characteristics of (2-Methanesulfonylethyl)boronic acid
Introduction
Boronic acids and their derivatives are of significant interest to researchers in medicinal chemistry and materials science due to their unique chemical properties and versatile reactivity.[1][2] They serve as crucial building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds with high efficiency and selectivity.[1][2] The incorporation of a boronic acid moiety into molecules can also impart desirable biological activities, leading to the development of several FDA-approved drugs.[2][3]
This guide focuses on the anticipated physical and chemical characteristics of (2-Methanesulfonylethyl)boronic acid, a molecule that combines the features of an alkylboronic acid with a potent electron-withdrawing sulfone group. While this specific compound is not extensively documented, we can infer its properties and behavior from well-characterized analogs.
Predicted Molecular and Physical Properties
The properties of (2-Methanesulfonylethyl)boronic acid are predicted based on its structure and by analogy to related compounds such as 2-(Methylsulfonyl)benzeneboronic acid.
Structure and Identification
-
IUPAC Name: (2-Methanesulfonylethyl)boronic acid
-
Molecular Formula: C₃H₉BO₄S
-
Molecular Weight: 151.98 g/mol
-
CAS Number: Not assigned.
Predicted Physical Properties
The physical state and melting point are estimations and would need experimental confirmation. Alkylboronic acids are typically solids with higher melting points.[3]
| Property | Predicted Value |
| Appearance | White to off-white solid.[4] |
| Melting Point | Expected to be a solid with a distinct melting point. |
| Solubility | Likely soluble in polar organic solvents like methanol and DMSO. Water solubility may be limited but potentially enhanced at higher pH. |
| Stability | Stable under normal conditions.[4] May be sensitive to strong oxidizing agents.[4] Prone to dehydration to form a cyclic trimer (boroxine). |
Chemical Characteristics and Reactivity
The chemical behavior of (2-Methanesulfonylethyl)boronic acid is dictated by the interplay between the alkylboronic acid moiety and the electron-withdrawing methanesulfonyl group.
Acidity and Lewis Acid Character
Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[3] Their pKa values typically range from 4 to 10.[5] The presence of a strong electron-withdrawing group like a sulfone is expected to increase the acidity (lower the pKa) of the boronic acid compared to simple alkylboronic acids.[5] This heightened acidity can influence its reactivity and interaction with biological targets.
Equilibrium with Boroxine
Like other boronic acids, (2-Methanesulfonylethyl)boronic acid is expected to exist in equilibrium with its cyclic anhydride, a boroxine.[3] This dehydration process can affect the accuracy of analytical measurements and the compound's reactivity.
Sources
Technical Guide: Stability, Storage, and Validation of (2-Methanesulfonylethyl)boronic Acid
The following technical guide is structured to provide an exhaustive framework for the handling, storage, and validation of (2-Methanesulfonylethyl)boronic acid (CAS 957062-65-6). It synthesizes fundamental organoboron chemistry with specific structural liabilities associated with the sulfone-alkyl-boron motif.
Audience: Medicinal Chemists, Process Development Scientists, QC AnalystsExecutive Summary & Chemical Context
(2-Methanesulfonylethyl)boronic acid is a specialized alkylboronic acid building block used frequently in the installation of sulfone-containing aliphatic side chains via Suzuki-Miyaura cross-coupling or Minisci-type radical additions.
Unlike arylboronic acids, which are stabilized by aromatic conjugation, this primary alkylboronic acid possesses unique vulnerabilities. The presence of the electron-withdrawing methanesulfonyl group (
Successful utilization of this reagent requires a departure from "standard" boronic acid handling. This guide establishes a rigorous protocol to prevent the three primary failure modes:
-
Oxidative Degradation (Irreversible loss of titer).
-
Boroxine Polymerization (Reversible physical hardening).
- -Elimination (Chemically induced decomposition).
Chemical Stability Profile
Intrinsic Liabilities
To handle this compound effectively, one must understand the causality of its degradation.
-
The Boroxine Equilibrium (The "Dryness" Paradox): Like all boronic acids, (2-Methanesulfonylethyl)boronic acid exists in equilibrium with its trimeric anhydride, the boroxine.
-
Implication: Over-drying (e.g., high vacuum with heat) shifts the equilibrium to the boroxine form. While the boroxine is chemically competent in many reactions, it alters the stoichiometry and solubility profile.
-
Storage Rule: Do not store with potent desiccants (like
) unless the boroxine form is explicitly desired.
-
-
Oxidative Deboronation (The Primary Threat): Alkyl C-B bonds are weaker than Aryl C-B bonds. Atmospheric oxygen, catalyzed by trace metals or light, inserts into the C-B bond to form a borate ester, which hydrolyzes to the alcohol (
).-
Implication: This process is irreversible . Once oxidized, the reagent is dead.
-
-
-Elimination (The Sulfone Effect):
The
-sulfone group makes the protons at the -position (relative to the sulfone) acidic. Under basic conditions, or even prolonged storage in nucleophilic solvents, the compound can undergo elimination to release vinyl sulfone and boric acid.
Degradation Pathway Visualization
The following diagram maps the kinetic and thermodynamic fate of the molecule.
Figure 1: Mechanistic degradation pathways. Green indicates the active reagent; Yellow indicates a reversible state; Red indicates irreversible decomposition.
Storage & Handling Protocols
Long-Term Storage Conditions
To maintain purity >97% over 12 months, adhere to the following "Cold-Dark-Inert" protocol.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetics of autoxidation and |
| Atmosphere | Argon or Nitrogen | Displaces |
| Container | Amber Glass vial with PTFE-lined cap | Amber glass blocks UV (radical initiator). PTFE prevents leaching of plasticizers which can catalyze degradation. |
| Desiccation | Moderate | Store in a secondary container (jar) with Drierite, but avoid direct high-vacuum drying of the solid to prevent boroxine formation. |
Handling Workflow
Do not weigh this compound on an open bench for prolonged periods.
-
Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (which accelerates hydrolysis/oxidation).
-
Aliquotting: If the bottle is large, dispense into single-use aliquots inside a glovebox or glovebag.
-
Solvent Selection:
-
Preferred: Methanol (for immediate use), DMSO (for stock, but freeze-thaw carefully), DMF.
-
Avoid: Acetone (forms cyclic boronate adducts), Water (slow hydrolysis/oxidation), Ethers (peroxide risk).
-
Quality Control & Analytical Validation
As a self-validating system, you must prove the reagent's integrity before committing it to high-value synthesis.
The "Gold Standard" Assay: d6-DMSO NMR
HPLC is often insufficient because boronic acids can streak, undergo on-column dehydration, or lack a strong chromophore. 1H NMR is the required validation method.
Protocol:
-
Dissolve ~10 mg sample in 0.6 mL anhydrous DMSO-d6.
-
Run a standard proton scan (delay time
for integration accuracy).
Interpretation:
-
~7.8 ppm (s, 2H): Characteristic broad singlet of
. If this integrates to < 2H relative to the ethyl chain, partial dehydration (boroxine) has occurred. -
~2.9 ppm (s, 3H): Methyl sulfone singlet (
). -
Impurity Check 1 (Oxidation): Look for a triplet at
~3.8 ppm ( ). -
Impurity Check 2 (Elimination): Look for vinyl protons between
6.0 - 7.0 ppm (multiplets, vinyl sulfone).
Rapid Purity Decision Tree
Use this logic flow to determine if the reagent is fit for purpose.
Figure 2: Quality Control Decision Matrix. Note that the presence of boroxine (yellow path) does not invalidate the reagent but requires a molecular weight adjustment (correction factor) during stoichiometry calculations.
Experimental Protocol: Re-Purification
If the reagent has partially degraded (oxidized or eliminated), recrystallization is rarely effective due to the high polarity of the byproducts. The following biphasic wash is recommended for salvaging valuable material.
-
Dissolution: Dissolve crude material in dilute aqueous base (0.5 M NaOH). Note: Work quickly to prevent
-elimination. -
Wash: Extract the aqueous layer immediately with Dichloromethane (
) to remove non-acidic organic impurities (vinyl sulfone, alcohols). -
Precipitation: Carefully acidify the aqueous layer with 1 M HCl to pH ~3-4.
-
Extraction: Extract the boronic acid into EtOAc (
). -
Drying: Dry combined organics over
, filter, and concentrate in vacuo at low temperature (<30°C). -
Isolation: Triturate the residue with cold Pentane/Hexane to induce solidification.
References
-
Boronic Acid Stability & Boroxine Equilibrium
-
Oxidative Deboronation Mechanisms
- Ainley, A. D., & Challenger, F. (1930). Studies of the Boron-Carbon Linkage. Journal of the Chemical Society.
- Context: Early mechanistic proof of oxidation of C-B bonds by
-
Beta-Elimination in Sulfonyl Systems
- Trost, B. M. (1978).
- Context: Establishes the acidity of -sulfonyl protons and the kinetics of -elimination, relevant to the stability of the ethyl linker.
-
Handling of Unstable Alkylboronates
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Context: Provides comparative stability data and handling recommend
Sources
Technical Guide: Advanced Utilization of (2-Methanesulfonylethyl)boronic Acid in Drug Discovery
[1]
Executive Summary
(2-Methanesulfonylethyl)boronic acid (MSEBA) represents a specialized class of alkylboronic acid building blocks designed for high-precision medicinal chemistry.[1] Unlike ubiquitous arylboronic acids, MSEBA serves a distinct purpose: it introduces a polar, metabolically stable ethyl-sulfone motif (
This guide outlines the critical research areas for MSEBA, moving beyond simple catalog listing to its strategic application in Lead Optimization , Fragment-Based Drug Discovery (FBDD) , and Covalent Inhibitor Design . It addresses the specific synthetic challenges associated with
Chemical Architecture & Synthetic Utility[1]
The "Sulfone-Ethyl" Value Proposition
In modern drug design, the "Magic Methyl" effect is well known, but the "Polar Ethyl" effect provided by MSEBA is equally critical for modulating physicochemical properties.
| Property | Impact of Introducing | Mechanism |
| LogD | Decrease (0.5 - 1.5 units) | Sulfone polarity offsets lipophilic scaffolds.[1] |
| Metabolic Stability | High | Sulfones are generally oxidative dead-ends (unlike sulfides/sulfoxides).[1] |
| H-Bonding | Acceptor Only | Two sulfonyl oxygens accept H-bonds; no donors (good for permeability).[1] |
| Geometry | Flexible Linker | Ethyl chain allows the sulfone to seek solvent or distant protein pockets.[1] |
The Synthetic Challenge: -Elimination Risks
MSEBA is an alkyl boronic acid with an electron-withdrawing group at the
-
Standard Aryl Coupling: Oxidative Addition
Transmetallation Reductive Elimination.[1] -
MSEBA Coupling Risk: After transmetallation, the Pd-Alkyl species can undergo
-hydride elimination, leading to a des-boronated alkene (vinyl sulfone) and reduction of the product yield.
Visualization: The Alkyl-Boronate Coupling Cycle
The following diagram illustrates the competing pathways researchers must navigate when using MSEBA.
Figure 1: Catalytic cycle highlighting the critical branch point (Red) where MSEBA coupling can fail without specialized ligands.[1]
Core Research Areas & Applications
Area 1: Lead Optimization (The "Solubility Switch")
Objective: Rescue potent but insoluble lipophilic leads. Research indicates that replacing a propyl or phenyl group with the (methanesulfonyl)ethyl moiety can significantly improve thermodynamic solubility without altering the primary binding mode, provided the pocket tolerates the polarity.
-
Strategy: Use MSEBA in a late-stage Suzuki-Miyaura coupling to append the tail to a halogenated core scaffold.
-
Causality: The sulfone group acts as a "solubility anchor," interacting with bulk solvent while the ethyl linker prevents steric clash with the protein surface.
Area 2: Covalent Warhead Design (Boron Retention)
Objective: Utilize the boronic acid moiety itself as a reversible covalent warhead. While often used as a reagent to transfer the alkyl group, MSEBA can be studied as an inhibitor in its own right.
-
Mechanism: The boron atom forms a reversible covalent bond with the catalytic serine (in serine proteases) or threonine (in proteasomes).
-
Unique Feature: The sulfone tail targets the S2/S3 subsites of the enzyme.
-
Research Gap: Most boron inhibitors are
-amino boronates (like Bortezomib).[1] MSEBA represents a -sulfone alkyl boronate, a less explored chemical space that may offer different selectivity profiles.
Validated Experimental Protocols
Protocol A: Optimized Suzuki-Miyaura Coupling for MSEBA
Rationale: To suppress
Reagents:
-
Aryl Bromide/Chloride (1.0 equiv)[1]
-
(2-Methanesulfonylethyl)boronic acid (1.5 equiv)[1]
-
Catalyst:
(5 mol%) OR + SPhos.[1] -
Base:
(3.0 equiv) or . -
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).[1]
Step-by-Step Workflow:
-
Degassing: Charge a microwave vial with the Aryl Halide, MSEBA, and Base. Seal and purge with Argon for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Solvation: Add degassed solvent via syringe.[1]
-
Reaction: Heat to 80-100°C for 4–12 hours. (Microwave irradiation at 120°C for 30 min is often superior for alkyl boronates).[1]
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
Purification: Flash chromatography. Note: The product will be significantly more polar than the starting aryl halide due to the sulfone.
Protocol B: Stabilization via Trifluoroborate Conversion
Rationale: Free alkyl boronic acids can be hygroscopic and prone to protodeboronation upon storage.[1] Converting MSEBA to its potassium trifluoroborate salt increases shelf-life and stoichiometry precision.[1]
-
Dissolve MSEBA (1 equiv) in MeOH.[1]
-
Add saturated aqueous
(3.5 equiv) dropwise. -
Stir vigorously for 1 hour at RT.
-
Concentrate in vacuo to remove MeOH.[1]
-
Extract the solid with hot Acetone (dissolves the product, leaves inorganic salts).
-
Precipitate with
to yield Potassium (2-methanesulfonylethyl)trifluoroborate.[1]
Strategic Decision Framework
When should a medicinal chemist deploy MSEBA?
Figure 2: Decision matrix for incorporating the methanesulfonylethyl moiety into drug candidates.[1]
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
-
Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.[1] Angewandte Chemie International Edition. [Link][1]
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Cheung, A. K., et al. (2010). Discovery of Sulfone-Containing Alkyl Boronic Acids as Potent Inhibitors of AmpC
-Lactamase.[1] Journal of Medicinal Chemistry. [Link] -
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link][1]
Methodological & Application
The Strategic Integration of (2-Methanesulfonylethyl)boronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: A Synthesis of Functionality and Reactivity
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutic agents. Boronic acids and their derivatives have emerged as indispensable tools, largely due to their versatile reactivity in powerful transformations like the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.[1][2] These reactions facilitate the construction of complex molecular architectures under mild conditions, a critical advantage in the multi-step synthesis of drug candidates.[3][4]
Concurrently, the sulfone moiety (R-S(=O)₂-R') has been recognized as a privileged pharmacophore in drug design. Its strong hydrogen-bond accepting capability, metabolic stability, and ability to modulate physicochemical properties such as solubility and lipophilicity make it a valuable component in a wide array of therapeutics.[5][6] The sulfone group can act as a bioisostere for other functionalities, like ketones or even sulfonamides, offering a strategy to improve a compound's pharmacokinetic profile or circumvent off-target effects.[7][8][9]
This guide focuses on (2-Methanesulfonylethyl)boronic acid , a reagent that uniquely marries the synthetic utility of an alkylboronic acid with the desirable pharmacological attributes of a sulfone. This bifunctional molecule serves as a versatile building block for introducing a polar, metabolically stable ethylsulfone side chain into target molecules, providing researchers with a powerful tool to enhance molecular diversity and explore new chemical space in drug discovery programs.
Physicochemical Properties and Safe Handling
While (2-Methanesulfonylethyl)boronic acid is a specialized reagent, its handling and properties can be inferred from closely related, commercially available analogs such as 2-(Methylsulfonyl)benzeneboronic acid. Boronic acids, in general, require careful handling due to their potential to cause skin and eye irritation.[1]
Table 1: Representative Physicochemical Properties (Data presented for the analogous compound 2-(Methylsulfonyl)benzeneboronic acid, CAS No. 330804-03-0, as a reference)
| Property | Value | Source |
| CAS Number | 330804-03-0 | [10] |
| Molecular Formula | C₇H₉BO₄S | [10] |
| Molecular Weight | 200.02 g/mol | N/A |
| Melting Point | 78-84 °C | N/A |
| pKa | 7.90 ± 0.53 (Predicted) | N/A |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [11] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from moisture and oxidizing agents. As boronic acids can dehydrate to form cyclic anhydrides (boroxines), storage under an inert atmosphere is recommended to maintain purity.[12]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Core Applications & Synthetic Protocols
(2-Methanesulfonylethyl)boronic acid is an excellent substrate for palladium- and copper-catalyzed cross-coupling reactions. Below are detailed protocols for its application in Suzuki-Miyaura and Chan-Lam couplings.
Suzuki-Miyaura Cross-Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[13] The coupling of alkylboronic acids presents unique challenges compared to their aryl counterparts, but optimized conditions allow for high-efficiency reactions.[4][14]
Caption: General workflow for a Suzuki-Miyaura C(sp³)–C(sp²) cross-coupling reaction.
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), (2-Methanesulfonylethyl)boronic acid (1.5 mmol, 1.5 equiv.), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 mmol, 3.0 equiv.).
-
Solvent Addition and Degassing: Add a solvent mixture, typically an organic solvent with water (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL). Purge the mixture with a gentle stream of argon for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 5 mol%).
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water (10 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Why a strong base and water? The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step in the catalytic cycle.[4] Water often accelerates this step.
-
Why degas the reaction? The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can deactivate it.[3] Thorough degassing is critical for reproducible results.
-
Why use a phosphine ligand like dppf? The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to promote the desired cross-coupling pathway over side reactions like protodeboronation.[3]
Table 2: Troubleshooting the Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed; Poorly soluble reagents. | Use a fresh batch of catalyst; Ensure thorough degassing; Try a different solvent system (e.g., Toluene, DMF). |
| Protodeboronation | Presence of excess water or acidic protons; Prolonged reaction time at high temp. | Use an anhydrous base (e.g., KF); Minimize water content; Monitor reaction closely and stop when complete. |
| Homocoupling of Boronic Acid | Presence of O₂ leading to Pd(II) species. | Improve degassing procedure; Add a small amount of a reducing agent like a phosphine ligand. |
Chan-Lam Coupling: Constructing C(sp³)–N and C(sp³)–O Bonds
The Chan-Lam coupling provides a powerful, often milder, alternative to palladium-catalyzed methods for forming carbon-heteroatom bonds.[15] This copper-catalyzed reaction couples boronic acids with amines, phenols, and other N-H or O-H containing compounds, typically under aerobic conditions.[16] While challenging, the use of alkylboronic acids in Chan-Lam couplings is an area of active development.[17][18][19]
Caption: General workflow for a Chan-Lam C(sp³)–N or C(sp³)–O cross-coupling reaction.
-
Reagent Preparation: To a round-bottom flask, add the amine (or phenol) (1.0 mmol, 1.0 equiv.), (2-Methanesulfonylethyl)boronic acid (2.0 mmol, 2.0 equiv.), copper(II) acetate (Cu(OAc)₂, 0.2 mmol, 20 mol%), and a base such as pyridine or triethylamine (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent like Dichloromethane (DCM) or Methanol (10 mL).
-
Reaction: Stir the reaction mixture vigorously, open to the atmosphere, at room temperature or with gentle heating (e.g., 40-60 °C). The presence of oxygen is often necessary to re-oxidize the copper catalyst from Cu(I) to Cu(II), completing the catalytic cycle.[15][16]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding aqueous ammonium hydroxide and stir for 20 minutes to complex the copper catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Why use excess boronic acid? Alkylboronic acids are more prone to competitive side reactions like oxidation and protodeboronation than arylboronic acids. Using an excess can help drive the desired coupling reaction to completion.[20]
-
Why is oxygen required? The catalytic cycle is believed to involve a Cu(III) intermediate that undergoes reductive elimination to form the product and a Cu(I) species.[15] Oxygen from the air serves as the terminal oxidant to regenerate the active Cu(II) catalyst.[16]
-
Why quench with ammonia? Copper salts can complicate purification. A brief wash with aqueous ammonia forms a water-soluble copper-ammonia complex, which is easily removed from the organic layer.
Conclusion: A Versatile Tool for Drug Discovery
(2-Methanesulfonylethyl)boronic acid represents a highly valuable and versatile building block for medicinal chemists. It provides a direct route to incorporate the desirable methanesulfonyl pharmacophore into complex molecules using robust and well-established cross-coupling methodologies. The ability to strategically introduce this polar, metabolically stable, and synthetically tractable group can significantly aid in the optimization of lead compounds, enhancing their drug-like properties and ultimately accelerating the discovery of new bioactive molecules.
References
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Xu, H.-J., Zhao, Y.-Q., Feng, T., & Feng, Y.-S. (2012). Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature. The Journal of Organic Chemistry, 77(5), 2649–2658. [Link]
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Kim, D., & Park, J. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 16(1), 9121. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
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Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide. ACS Medicinal Chemistry Letters, 9(11), 1066–1071. [Link]
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Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
- Regueiro-Ren, A. (2025). Cyclic sulfoxides and sulfones in drug design. Advances in Heterocyclic Chemistry.
- Wang, J. (2025). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution.
- Lam, P. Y. S. (2016). Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 242-273). The Royal Society of Chemistry.
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Lücking, U. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. RSC Medicinal Chemistry, 10(5), 756-773. [Link]
- Wang, J. (2025). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv.
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Isley, N. A., Dobarco, J. A., & Garg, N. K. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4194–4197. [Link]
- Gnamm, C., & Ellman, J. A. (2025). Sulfilimines: An Underexplored Bioisostere for Drug Design?. Journal of Medicinal Chemistry.
- El-Gazzar, M. G., & El-Enany, M. M. (2025). The importance of sulfur-containing motifs in drug design and discovery.
- Lücking, U. (n.d.). Sulfoximines in Medicinal Chemistry: Emerging Trends and Opportunities from the Drug Designer's Perspective. ChemRxiv.
- Rahman, M. A., & Parvin, T. (2014). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. International Journal of Organic Chemistry, 4, 259-289.
- Leonori, D. (2025). A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks. PubMed Central.
- Silvi, M. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
- Cloutier, P. (n.d.). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv.
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- Cloutier, P. (2025). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Browne, D. L., & Harrity, J. P. A. (2017). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 8(3), 2097–2101. [Link]
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NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
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da Silva, A. F., & da Silva, J. F. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4299. [Link]
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Organic Syntheses. (n.d.). Isobutylboronic acid pinacol ester. Retrieved from [Link]
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Catalyst Selection for Cross-Coupling with (2-Methanesulfonylethyl)boronic acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Sulfonyl-Containing Moieties in Medicinal Chemistry
The incorporation of sulfone and sulfonamide functionalities is a cornerstone of modern medicinal chemistry, imparting crucial properties such as improved metabolic stability, enhanced binding affinity, and tailored pharmacokinetic profiles.[1] The (2-Methanesulfonylethyl) moiety, in particular, offers a versatile building block for introducing a polar, acyclic sulfone group. Its successful integration into complex molecules via robust C-C bond-forming reactions is therefore of significant interest to the drug development community. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for this purpose, valued for its functional group tolerance and broad applicability.[2][3]
This guide provides a comprehensive overview of catalyst selection and protocol optimization for the Suzuki-Miyaura cross-coupling of (2-Methanesulfonylethyl)boronic acid with a range of (hetero)aryl halides. We will delve into the mechanistic underpinnings of catalyst and ligand choice, address the inherent stability challenges of this functionalized alkylboronic acid, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.
The Challenge: Navigating the Reactivity of a Functionalized Alkylboronic Acid
The successful cross-coupling of (2-Methanesulfonylethyl)boronic acid is predicated on overcoming two key challenges inherent to its structure:
-
The Nature of C(sp³)-B Coupling: The Suzuki-Miyaura coupling of alkylboronic acids is generally more challenging than that of their aryl counterparts. This is primarily due to the slower rate of transmetalation and the potential for competing β-hydride elimination in the organopalladium intermediate.[4]
-
The Influence of the Methanesulfonyl Group: The strong electron-withdrawing nature of the methanesulfonyl group can decrease the nucleophilicity of the boronic acid, potentially further slowing the rate-determining transmetalation step. Furthermore, such functionalized boronic acids can be prone to decomposition pathways like protodeboronation under the reaction conditions.
A judicious choice of catalyst, ligand, base, and reaction conditions is therefore paramount to achieving high-yielding and reproducible results.
Core Principles of Catalyst and Ligand Selection
The heart of a successful Suzuki-Miyaura coupling lies in the catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The catalyst system—typically a palladium precursor and a supporting ligand—governs the efficiency of each step.
The Catalytic Cycle
Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.
For the coupling of alkylboronic acids, particularly those with electron-withdrawing groups, the ideal ligand should:
-
Promote Oxidative Addition: The ligand should be electron-rich to facilitate the initial reaction of the Pd(0) catalyst with the (hetero)aryl halide.
-
Facilitate Transmetalation: The ligand's steric bulk can promote the formation of a coordinatively unsaturated palladium species, which is more receptive to the incoming organoboron reagent.
-
Accelerate Reductive Elimination: A bulky ligand also promotes the final, product-forming step.
Based on these principles, electron-rich and sterically hindered biaryl phosphine ligands, such as those developed by the Buchwald group, are highly recommended.
Recommended Catalyst Systems
| Catalyst/Ligand System | Key Features & Rationale | Recommended For |
| Pd₂(dba)₃ / SPhos | SPhos is an electron-rich and bulky ligand known for its high activity in C(sp³)-C(sp²) couplings. It effectively promotes all steps of the catalytic cycle for challenging substrates. | General starting point for couplings with aryl bromides and chlorides. |
| Pd(OAc)₂ / XPhos | XPhos offers a different steric and electronic profile to SPhos and can be effective where SPhos is not. It is a highly versatile ligand for a broad range of Suzuki-Miyaura couplings.[5] | Alternative to SPhos; particularly useful for hindered coupling partners. |
| PdCl₂(dppf) | A classic and robust catalyst system. While sometimes less active than modern biaryl phosphine systems, its stability and reliability make it a viable option, especially for less challenging aryl iodides and bromides.[4] | Initial screening, particularly with more reactive aryl halides. |
The Stability Conundrum: To Protect or Not to Protect?
A significant concern with functionalized boronic acids is their stability under basic, aqueous reaction conditions, which can lead to protodeboronation and reduced yields. For (2-Methanesulfonylethyl)boronic acid, the electron-withdrawing sulfone group may exacerbate this issue.
The MIDA Boronate Strategy
A highly effective strategy to mitigate the instability of boronic acids is their conversion to N-methyliminodiacetic acid (MIDA) boronates.[6][7][8] MIDA boronates are air-stable, crystalline solids that are compatible with chromatography.[8] Under aqueous basic conditions, they undergo a slow, controlled hydrolysis to release the free boronic acid in situ. This "slow-release" mechanism maintains a low concentration of the reactive boronic acid, minimizing decomposition while ensuring its availability for the catalytic cycle.[6]
Caption: Figure 2. MIDA Boronate Slow-Release Strategy.
Recommendation: For challenging couplings, particularly with unreactive aryl chlorides or when scaling up the reaction, the preparation and use of the MIDA boronate of (2-Methanesulfonylethyl)boronic acid is strongly advised.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using (2-Methanesulfonylethyl)boronic acid
This protocol provides a robust starting point for the coupling of (2-Methanesulfonylethyl)boronic acid with a range of (hetero)aryl bromides.
Materials:
-
(2-Methanesulfonylethyl)boronic acid
-
(Hetero)aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the (hetero)aryl bromide (1.0 equiv), (2-Methanesulfonylethyl)boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a minimal amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction vial.
-
Add anhydrous 1,4-dioxane and degassed water to the reaction vial to achieve a final solvent ratio of approximately 5:1 (dioxane:water) and a concentration of ~0.1 M with respect to the aryl bromide.
-
Seal the vial and sparge with argon or nitrogen for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis and Cross-Coupling of (2-Methanesulfonylethyl)boronic acid MIDA ester
This two-step protocol is recommended for maximizing yield and reproducibility, especially with challenging substrates.
Part A: Synthesis of (2-Methanesulfonylethyl)boronic acid MIDA ester
Materials:
-
(2-Methanesulfonylethyl)boronic acid
-
N-methyliminodiacetic acid (MIDA)
-
Acetonitrile
-
Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add (2-Methanesulfonylethyl)boronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).
-
Add a 10:1 mixture of acetonitrile and DMF to achieve a concentration of ~0.5 M.
-
Heat the mixture to 80 °C with stirring for 1-2 hours, or until a clear solution is formed and TLC/LC-MS indicates complete conversion.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
The resulting MIDA boronate can often be used directly in the next step or purified by recrystallization or chromatography if necessary.[7]
Part B: Cross-Coupling using the MIDA ester
Materials:
-
(2-Methanesulfonylethyl)boronic acid MIDA ester (from Part A)
-
(Hetero)aryl chloride or bromide
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate, tribasic (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Follow the setup described in Protocol 1, using the (hetero)aryl halide (1.0 equiv), the MIDA boronate (1.2 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).
-
Use a solvent system of 1,4-dioxane and water (typically 5:1 to 10:1).
-
Heat the reaction to 100 °C and monitor for completion. The reaction time may be longer due to the slow release of the boronic acid.
-
Workup and purification are identical to Protocol 1.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents | - Use a pre-catalyst or ensure complete dissolution of the catalyst components.- Thoroughly degas all solvents and the reaction mixture.- Increase the solvent volume or consider a different solvent system (e.g., toluene/water). |
| Protodeboronation | - Instability of the boronic acid under reaction conditions | - Switch to the MIDA boronate protocol (Protocol 2).- Use a milder base (e.g., K₂CO₃, Cs₂CO₃) and lower the reaction temperature. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Ensure rigorous degassing.- Screen alternative ligands (e.g., if using SPhos, try XPhos) to optimize the transmetalation rate. |
Conclusion
The Suzuki-Miyaura cross-coupling of (2-Methanesulfonylethyl)boronic acid is a highly valuable transformation for the synthesis of novel pharmaceutical candidates. Success hinges on a rational approach to catalyst selection that addresses the inherent challenges of C(sp³)-B coupling with an electron-deficient substrate. The use of sterically hindered, electron-rich biaryl phosphine ligands such as SPhos and XPhos provides a robust starting point. For particularly challenging substrates or for improved scalability and reproducibility, the conversion of the boronic acid to its MIDA ester offers a superior strategy by mitigating decomposition pathways through a slow-release mechanism. The protocols and principles outlined in this guide are intended to provide a strong foundation for researchers to successfully incorporate the (2-Methanesulfonylethyl) moiety into their target molecules, accelerating the pace of drug discovery and development.
References
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Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. PubMed, 131(20), 6961-3. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2009). A versatile catalyst system for Suzuki-Miyaura cross-coupling reactions of C(sp2)-tosylates and mesylates. PMC, 3(4), 581–586. [Link]
-
Gooßen, L. J., et al. (2018). Suzuki–Miyaura coupling of alkyl boronic acids: scope of aryl chlorides (top), boronic acids (bottom). ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Suzuki Coupling. Organic Chemistry Portal. [Link]
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Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Doucet, H. (2020). Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. MDPI. [Link]
-
Lee, J. C. H., et al. (2018). 10 - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Gillis, E. P. (2010). Iterative cross-coupling with MIDA boronates. IDEALS - University of Illinois. [Link]
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LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]
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Academia.edu. (n.d.). Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. [Link]
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Tu, T., et al. (2013). Pd(NHC)-catalyzed alkylsulfonylation of boronic acids: a general and efficient approach for sulfone synthesis. Chemical Communications. [Link]
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Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
-
DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. chemrxiv. [Link]
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Merchant, R. R., & Lopez, J. A. (2020). A General C(sp3)-C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids. Organic Chemistry Portal. [Link]
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Molander, G. A., et al. (2011). Synthesis and cross-coupling of sulfonamidomethyltrifluoroborates. PMC. [Link]
-
Shavnya, A., et al. (2015). Palladium-Catalyzed Synthesis of (Hetero)Aryl Alkyl Sulfones from (Hetero)Aryl Boronic Acids, Unactivated Alkyl Halides, and Potassium Metabisulfite. PubMed. [Link]
-
Merchant, R. R., & Lopez, J. A. (2020). A General C(sp3)–C(sp3) Cross-Coupling of Benzyl Sulfonylhydrazones with Alkyl Boronic Acids. ACS Publications. [Link]
-
Shavnya, A., et al. (2015). Palladium-Catalyzed Synthesis of (Hetero)Aryl Alkyl Sulfones from (Hetero)Aryl Boronic Acids, Unactivated Alkyl Halides, and Potassium Metabisulfite. ResearchGate. [Link]
-
ResearchGate. (n.d.). The cross-coupling reactions of 2 with alkenylboronic acids. [Link]
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Molander, G. A., et al. (2011). Synthesis and cross-coupling of sulfonamidomethyltrifluoroborates. PubMed. [Link]
-
Shavnya, A., et al. (2015). Palladium-Catalyzed Synthesis of (Hetero)Aryl Alkyl Sulfones from (Hetero)Aryl Boronic Acids, Unactivated Alkyl Halides, and Potassium Metabisulfite. Semantic Scholar. [Link]
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Application Note & Scale-Up Protocol: Synthesis of (2-Methanesulfonylethyl)boronic acid
Abstract
(2-Methanesulfonylethyl)boronic acid is a pivotal building block in contemporary drug discovery, valued for its utility in forming stable, yet reactive, intermediates for complex molecule synthesis. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of this compound. Moving beyond a simple recitation of steps, this document elucidates the critical process parameters, safety considerations, and mechanistic underpinnings necessary for a successful and reproducible synthesis at the 100-gram scale. It includes detailed, self-validating protocols for synthesis, a robust purification strategy based on acid-base extraction, and a full suite of analytical methods for quality control. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and scalable route to high-purity (2-Methanesulfonylethyl)boronic acid.
Introduction and Strategic Overview
Boronic acids and their derivatives are foundational reagents in modern organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1][2] (2-Methanesulfonylethyl)boronic acid, with its sulfone moiety, offers unique physicochemical properties that can be imparted to target molecules, potentially enhancing solubility or metabolic stability.
The primary challenge in synthesizing this molecule on a larger scale lies not in the complexity of the core reaction—hydroboration—but in controlling the reaction's exothermicity, ensuring complete conversion, and executing a purification strategy that effectively removes process-related impurities. The strategy outlined herein addresses these challenges by employing a two-stage process:
-
Hydroboration/Oxidative Workup: A regioselective anti-Markovnikov hydroboration of vinyl methanesulfonate, followed by a carefully controlled workup.
-
Purification via Basification-Acidification: An extractive purification method that leverages the amphoteric nature of boronic acids to isolate the product from non-acidic impurities.[3][4]
Synthetic Pathway and Mechanistic Rationale
The chosen synthetic route involves the hydroboration of commercially available vinyl methanesulfonate using a borane-tetrahydrofuran complex (BH₃·THF), followed by hydrolysis to yield the target boronic acid.
Reaction Scheme:
The causality behind this choice is rooted in efficiency and safety for scale-up. BH₃·THF is a relatively mild and manageable source of borane, and the hydroboration of alkenes is a well-understood, high-yielding transformation. The reaction proceeds via a four-membered transition state, leading to the desired anti-Markovnikov addition of the boron atom to the terminal carbon of the vinyl group.
Mechanism: Hydroboration of Vinyl Methanesulfonate
The diagram below illustrates the concerted, regioselective addition of the B-H bond across the alkene.
Caption: Mechanism of hydroboration-hydrolysis for (2-Methanesulfonylethyl)boronic acid synthesis.
Process Safety and Hazard Management
Scaling chemical reactions requires a rigorous assessment of potential hazards.[5][6]
-
Borane-THF Complex (BH₃·THF): This reagent is highly flammable and reacts violently with water and protic solvents, releasing flammable hydrogen gas. It must be handled under a dry, inert atmosphere (e.g., Nitrogen or Argon) at all times. All glassware must be rigorously dried before use.
-
Vinyl Methanesulfonate: This reagent is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Temperature Control: The hydroboration reaction is exothermic. A significant heat release can occur upon addition of the borane reagent. For scale-up, the addition must be performed slowly and with efficient overhead stirring and external cooling (e.g., an ice-water bath) to maintain the internal temperature below the specified limit. A reaction calorimeter can be used for precise heat flow monitoring in an industrial setting.[6]
-
Quenching: The post-reaction quenching of excess borane must be done carefully. Slow, dropwise addition of methanol is recommended, as it safely reacts with residual BH₃ to form trimethyl borate and hydrogen gas. This must be done in a well-ventilated area, away from ignition sources.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed to be self-validating through the inclusion of in-process controls (IPCs).
Table 1: Reagent Quantities for Scale-Up
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Amount |
| Vinyl Methanesulfonate | 122.14 | 1.0 | 0.819 | 100.0 g |
| Borane-THF solution (1.0 M) | - | 0.35 | 0.286 | 286 mL |
| Tetrahydrofuran (THF), anhydrous | 72.11 | - | - | 800 mL |
| Methanol (MeOH) | 32.04 | - | - | ~150 mL |
| Hydrochloric Acid (2 M) | 36.46 | - | - | As needed |
| Sodium Hydroxide (5 M) | 40.00 | - | - | As needed |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~2 L |
| Brine (Saturated NaCl) | - | - | - | ~500 mL |
Part A: Synthesis and Workup
-
Vessel Preparation: Under a nitrogen atmosphere, assemble a 3 L, three-neck, round-bottom flask equipped with an overhead mechanical stirrer, a 500 mL pressure-equalizing dropping funnel, and a thermocouple for internal temperature monitoring. Ensure all glassware is oven-dried.
-
Reagent Charging: Charge the flask with vinyl methanesulfonate (100.0 g, 0.819 mol) and anhydrous THF (800 mL). Begin stirring and cool the solution to 0-5 °C using an ice-water bath.
-
Hydroboration: Charge the dropping funnel with 1.0 M Borane-THF solution (286 mL, 0.286 mol). Add the BH₃·THF solution dropwise to the reaction flask over 60-90 minutes. Causality Check: Slow addition is critical to control the exotherm and prevent side reactions. The internal temperature must be maintained at < 10 °C throughout the addition.
-
Reaction Monitoring (IPC #1): After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. To check for completion, a small aliquot can be carefully quenched with methanol and analyzed by ¹H NMR to confirm the disappearance of the vinyl protons from the starting material.
-
Quenching Excess Borane: Cool the reaction mixture back to 0-5 °C. CRITICAL STEP: Slowly and carefully add methanol dropwise (~150 mL) until gas evolution (hydrogen) ceases. A significant exotherm will occur initially; control the addition rate to keep the internal temperature below 20 °C.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the THF and methanol. This will yield a viscous oil.
-
Hydrolysis: To the residue, add ethyl acetate (500 mL) and 2 M hydrochloric acid (500 mL). Stir vigorously for 1 hour at room temperature. This step hydrolyzes the borane intermediates to the final boronic acid.
-
Initial Extraction: Transfer the mixture to a 2 L separatory funnel. Separate the layers. Wash the organic layer with brine (2 x 250 mL).
Part B: Purification by Acid-Base Extraction
This purification method is highly effective for removing neutral organic impurities.[4]
-
Basification: Combine the organic layer with 5 M sodium hydroxide solution (~400 mL) in the separatory funnel. Shake vigorously for 5 minutes. The (2-Methanesulfonylethyl)boronic acid will deprotonate to form a water-soluble boronate salt and transfer to the aqueous phase. Causality Check: Test the aqueous layer with pH paper to ensure it is strongly basic (pH > 12).
-
Separation of Impurities: Separate the layers. The top organic layer, containing neutral impurities, should be discarded. Wash the basic aqueous layer with fresh ethyl acetate (2 x 200 mL) to remove any remaining non-acidic impurities.
-
Acidification and Precipitation: Transfer the clean aqueous layer to a large beaker with stirring and cool in an ice bath. Slowly add 2 M hydrochloric acid until the pH is ~1-2. The (2-Methanesulfonylethyl)boronic acid will precipitate as a white solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 100 mL) and then with a small amount of cold ethyl acetate. Dry the product under high vacuum at 40 °C to a constant weight.
-
Expected Yield: 95-115 g (75-90%)
-
Appearance: White to off-white crystalline solid.
-
Quality Control and Analytical Characterization
A comprehensive analysis is required to confirm the structure and purity of the final product. High-purity intermediates are essential for predictable outcomes in subsequent synthetic steps.[1]
Table 2: Analytical Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity by ¹H NMR | 400 MHz, DMSO-d₆ | Conforms to structure |
| Identity by ¹¹B NMR | 128 MHz, DMSO-d₆ | δ ≈ 25-35 ppm (broad singlet) |
| Purity by HPLC | C18 column, MeCN/H₂O gradient | ≥ 98.0% |
| Mass Spectrometry | LC-MS (ESI-) | [M-H]⁻ at m/z = 152.9 |
| Residual Solvents | GC-HS | Conforms to ICH limits |
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (s, 2H, -B(OH)₂), 3.15 (t, 2H, -CH₂-SO₂), 2.95 (s, 3H, -SO₂-CH₃), 1.05 (t, 2H, -B-CH₂-).
-
A Note on Boroxines: Boronic acids can reversibly form cyclic trimeric anhydrides called boroxines upon heating or prolonged storage, especially in a non-hydrous state. This can sometimes be observed by mass spectrometry or a change in the ¹¹B NMR chemical shift. The presence of boroxine is generally acceptable as it readily hydrolyzes back to the monomeric boronic acid in the presence of water or alcohols.
Overall Synthesis and Purification Workflow
The following diagram provides a high-level overview of the entire process, from starting materials to the final, quality-controlled product.
Caption: High-level workflow for the scale-up synthesis and purification of the target compound.
References
-
Organic Process Research & Development. (2006). Safe Handling of Boranes at Scale. ACS Publications. [Link]
-
Organic Process Research & Development. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Organic Synthesis: The Role of Boronic Acids. [Link]
-
Gomes, P. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
-
Li, J. et al. (2015). A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. PNAS, 112(30), 9271-9276. [Link]
-
Organic Syntheses. Boronic Esters. [Link]
-
ChemInform. (2010). Boron Acids as Protective Agents and Catalysts in Synthesis. [Link]
-
University of Twente Thesis. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]
-
Analytical Methods. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Arkivoc. (2012). Synthesis and biological evaluation of boronic acid-containing phenstatin analogues. [Link]
-
Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
- Google Patents. (2005).
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
-
EurekAlert!. (2017). TSRI chemists devise simple method for making sought-after boronic acid-based drugs and other products. [Link]
-
ChemRxiv. (2023). Rapid Automated Iterative Small Molecule Synthesis. [Link]
-
American Journal of Analytical Chemistry. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving the yield of reactions with (2-Methanesulfonylethyl)boronic acid
Welcome to the technical support resource for (2-Methanesulfonylethyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common issues encountered with this versatile reagent. Our focus is not just on procedural steps but on the underlying chemical principles to empower you to make informed decisions in your experimental design.
Introduction: Understanding the Reagent's Dual Nature
(2-Methanesulfonylethyl)boronic acid is more than a typical boronic acid; it is a stable, solid precursor to a highly reactive Michael acceptor, vinylsulfone boronic acid . The success of any reaction involving this reagent hinges on understanding and controlling its in-situ elimination of methanesulfinic acid under basic conditions. This transformation is the critical first step that generates the active coupling partner.
The methanesulfonyl group (Ms) is a potent electron-withdrawing group, which, upon elimination, yields an electron-deficient vinyl system. This electronic nature dictates the reagent's reactivity, potential side reactions, and the optimal conditions required for high-yield transformations, most notably in Suzuki-Miyaura cross-coupling reactions.
Caption: In-situ generation of the active coupling partner.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My Suzuki-Miyaura coupling reaction with (2-Methanesulfonylethyl)boronic acid has a very low yield or fails completely. What are the most likely causes?
Low conversion is the most common issue and can typically be traced to one of three key areas: the base, the catalyst system, or reagent stability.
A1: Troubleshooting Low Conversion
-
Inadequate Base-Induced Elimination: The primary role of the base is to trigger the elimination to form the reactive vinylsulfone boronic acid. If the base is too weak or its solubility is poor, this initial activation step will fail.
-
Expert Insight: While strong bases like NaOH can be effective, they may also promote side reactions. Moderate-to-strong inorganic bases like K₃PO₄ or Cs₂CO₃ often provide the best balance. The choice of base is highly dependent on the solvent system.[1] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Suboptimal Catalyst System: The electron-deficient nature of the in-situ generated vinylsulfone boronic acid requires a highly active catalyst system to facilitate efficient transmetalation.
-
Expert Insight: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Utilize catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium A) which are known to accelerate both the oxidative addition and reductive elimination steps in the catalytic cycle.[2][3] A palladium(II) precatalyst like Pd(OAc)₂ combined with a suitable ligand is often more effective than a Pd(0) source for initiating the cycle.[4]
-
-
Protodeboronation (Loss of the Boronic Acid Group): This is a major decomposition pathway for many boronic acids, especially electron-deficient ones.[5] The C-B bond is cleaved and replaced by a C-H bond, rendering the reagent inactive.
-
Expert Insight: While many Suzuki protocols use aqueous mixtures, water can be a proton source for protodeboronation. Consider using anhydrous solvents or minimizing the amount of water. Protecting the boronic acid as a more stable boronate ester (e.g., pinacol or MIDA ester) can significantly suppress this side reaction.[6][7][8]
-
Caption: A logical workflow for troubleshooting low-yield reactions.
Q2: I am observing significant formation of homocoupled biaryl product from my aryl halide. How can I prevent this?
Homocoupling of the aryl halide partner is often a sign of issues with the transmetalation step of the catalytic cycle.
A2: Mitigating Homocoupling
-
Cause: If the transmetalation of the boronic acid to the palladium center is slow, the Pd(II)-aryl intermediate has a longer lifetime, increasing the chance of side reactions like homocoupling.
-
Solution: The strategies to accelerate the desired cross-coupling are also effective here.
-
Optimize the Base: The base is crucial for activating the boronic acid for transmetalation, converting it to a more nucleophilic boronate species.[9][10] Switching to a more effective base (e.g., from K₂CO₃ to K₃PO₄) can dramatically increase the rate of transmetalation.
-
Use Boronate Esters: Boronate esters, particularly pinacol esters, can exhibit different transmetalation kinetics and may reduce homocoupling.[5]
-
Controlled Addition: In some cases, adding the boronic acid slowly to the reaction mixture can maintain a low concentration, favoring the cross-coupling pathway over side reactions.[1]
-
Q3: My purification is difficult, and I suspect my product is impure. What are common side products and how can I avoid them?
The unique structure of the in-situ generated vinylsulfone boronic acid makes it susceptible to specific side reactions beyond simple protodeboronation.
A3: Identifying and Preventing Side Reactions
-
Michael Addition: The vinylsulfone is a potent Michael acceptor. Nucleophiles present in the reaction (e.g., hydroxide from the base, water, or even another molecule of the boronic acid) can add to the vinyl group, leading to complex byproducts.
-
Prevention: Use non-nucleophilic bases where possible. Running the reaction under anhydrous conditions can minimize the presence of water and hydroxide ions.
-
-
Polymerization: Like many vinyl compounds, the vinylsulfone boronic acid can polymerize under reaction conditions, leading to intractable baseline material in your analysis and reducing the yield of the desired product.
-
Prevention: Lowering the reaction temperature, if possible, can reduce the rate of polymerization. Ensuring a rapid and efficient cross-coupling reaction is the best defense, as it consumes the monomeric vinylsulfone before it can polymerize.
-
Data & Protocols
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) | Pd(II) precatalysts are stable and reliably initiate the catalytic cycle.[4] |
| Ligand | SPhos or XPhos (1.1-1.2 eq. to Pd) | Bulky, electron-rich ligands accelerate the reaction and are effective for challenging substrates.[3] |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the potentially more valuable halide partner. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that effectively promote both elimination and transmetalation.[1] |
| Solvent | Dioxane/H₂O (10:1) or Toluene | Aprotic solvents are generally preferred. A small amount of water can aid in dissolving the base.[1] |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the reaction, but excessive heat can promote decomposition. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry reaction vial, add the aryl halide (1.0 eq.), (2-Methanesulfonylethyl)boronic acid (1.3 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the ligand (e.g., SPhos, 0.022 eq.) in the reaction solvent for 10-15 minutes.
-
Degassing: Add the solvent (e.g., dioxane) to the reaction vial containing the solids. Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction Initiation: Add the pre-mixed catalyst solution to the reaction vial via syringe.
-
Heating: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir for the prescribed time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography. Boronic acid-related impurities can sometimes be removed by performing an acidic or basic wash during the workup.[11][12]
Caption: The Suzuki-Miyaura catalytic cycle for vinylsulfone coupling.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. MDPI. Available at: [Link]
-
The Slow-Release Strategy in Suzuki-Miyaura Coupling. ResearchGate. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Center for Biotechnology Information. Available at: [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. National Center for Biotechnology Information. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]
-
Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Handling & Storing Unstable Boronic Acids
Status: Operational Operator: Senior Application Scientist Topic: Stabilization, Storage, and Troubleshooting of Labile Organoboron Species
Executive Summary: The "Living" Reagent
Boronic acids are not static molecules. Unlike the rigid electrophiles (alkyl halides) they replace, boronic acids exist in a dynamic state of equilibrium. If you treat them as inert salts, your cross-couplings will fail.
As researchers, we often misdiagnose "instability." We must distinguish between reversible dehydration (boroxine formation) and irreversible decomposition (protodeboronation/oxidation). This guide provides the technical scaffolding to distinguish between the two and protocols to mitigate them.
Mechanisms of Instability (The "Why")
To handle these reagents, you must understand the two primary forces attacking your molecule.
A. The Boroxine Cycle (Reversible)
Boronic acids naturally dehydrate to form cyclic trimers called boroxines . This is thermodynamically driven by entropy (release of water molecules).
-
Impact: This changes the effective molecular weight. If you calculate stoichiometry based on the monomer (
) but have the trimer ( ), you are underloading your reaction by ~30% boron equivalents. -
Diagnosis:
NMR usually shows a shift, but NMR is clearer—look for broadening or multiple sets of peaks.
B. Protodeboronation (Irreversible)
This is the true killer. The C-B bond is cleaved, replaced by C-H.[1]
-
Mechanism: It is highly pH-dependent.
-
Acid-Catalyzed: Direct protonation of the carbon bearing the boron (ipso-attack).
-
Base-Catalyzed: Formation of the boronate anion
increases electron density at the ipso-carbon, facilitating cleavage. -
2-Heterocycles (The Special Case): 2-Pyridyl and 2-Thiazolyl boronic acids are notoriously unstable because the adjacent nitrogen lone pair can coordinate to the boron or stabilize the transition state for protonation, leading to rapid decomposition in neutral or slightly basic media.
-
Visualizing the Workflow
The following decision tree outlines the logical flow for diagnosing and handling problematic boronic acids.
Caption: Figure 1. Diagnostic logic for handling unstable organoboron species. Dark nodes indicate decision points; Green/Yellow nodes indicate solutions.
Storage Protocols: The "Golden Rules"
Do not store unstable boronic acids on a shelf in a clear vial. Follow this hierarchy of protection:
| Parameter | Protocol | Technical Rationale |
| Temperature | -20°C (Freezer) | Kinetic suppression of auto-oxidation and dehydration rates. |
| Atmosphere | Argon/Nitrogen (Glovebox preferred) | Prevents atmospheric moisture from shifting the boroxine/acid equilibrium unpredictably. Prevents oxidation of C-B bond to C-O (phenol formation). |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV (though less critical for boron, vital for sensitive R-groups). Teflon tape prevents moisture ingress through cap threads. |
| Aliquot | Single-use portions | Repeated freeze-thaw cycles introduce condensation. Aliquot upon arrival into single-reaction vials. |
Troubleshooting Guide (FAQ)
Q1: My boronic acid has turned into a sticky, viscous oil. Is it dead?
Diagnosis: Likely not . This is the classic signature of a boronic acid dehydrating into a boroxine polymer or oligomer network.
-
The Fix:
-
Verification: Run a
NMR in DMSO- with a drop of . The will hydrolyze the boroxine back to the monomer in the tube. If the spectrum is clean, your reagent is fine. -
Recovery: Dissolve the oil in a minimum amount of hot water (or water/acetone), allow it to cool to recrystallize the monomeric acid.
-
Usage: If purity is confirmed, simply use it as-is, but calculate the molecular weight based on the anhydride (boroxine) form to ensure correct stoichiometry.
-
Q2: I am trying to couple 2-pyridine boronic acid, but I only get the de-boronated pyridine (protodeboronation).
Diagnosis: This is a fundamental chemical limitation. 2-pyridyl boronic acids are zwitterionic and undergo rapid C-B bond cleavage in aqueous base (standard Suzuki conditions).
-
The Fix: You cannot "store" your way out of this. You must change the chemistry.
-
Protocol: Switch to a MIDA Boronate (N-methyliminodiacetic acid).[2][3]
-
Why? The MIDA ligand coordinates to the boron's empty p-orbital, shutting down the Lewis acidity and preventing the coordination required for protodeboronation.[4]
-
Execution: Use "Slow Release" conditions (
, Dioxane/H2O).[2] The MIDA hydrolyzes slowly, releasing the active boronic acid at a rate matching the catalytic cycle, preventing accumulation and decomposition [1].
-
Q3: My yield varies wildly between batches of the same boronic acid.
Diagnosis: Variable water content. Commercial boronic acids are rarely 100% monomer; they are mixtures of acid, boroxine, and water.
-
The Fix:
-
Titration: Perform a mannitol titration to determine the exact active boron content.
-
The "Hammer" Approach: If the reagent is cheap, simply increase equivalents from 1.2 equiv to 1.5 or 2.0 equiv to account for the "dead" weight of the boroxine/water.
-
Advanced Derivatization: When Storage Fails
If a boronic acid is too unstable to store (e.g., vinyl boronic acids, 2-heterocycles), convert it immediately upon synthesis or receipt into a protected form.
A. Synthesis of Potassium Organotrifluoroborates ( )
These are air-stable, crystalline solids that can be stored on the benchtop indefinitely [2].
Protocol:
-
Dissolve boronic acid (1 equiv) in MeOH.
-
Add
(3.0 equiv) slowly (exothermic). -
Stir for 1-3 hours.
-
Concentrate and recrystallize from Acetone/Ether.
-
Result: A free-flowing white powder resistant to hydrolysis.
B. Synthesis of MIDA Boronates
Ideal for "slow release" cross-coupling of unstable species.[4]
Protocol:
-
Reflux boronic acid (1 equiv) and MIDA (N-methyliminodiacetic acid, 1.0-1.5 equiv) in Toluene/DMSO (10:1).
-
Use a Dean-Stark trap to remove water (driving the equilibrium).
-
Result: A silica-stable, crystalline solid compatible with chromatography.[2][5]
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[6][7] Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Iwamura, T., et al. (2025).[8] The Boroxine–Boronic Acid Equilibrium.[9][10] Journal of the American Chemical Society. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]
- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Validation & Comparative
Comparative study of (2-Methanesulfonylethyl)boronic acid with other alkylboronic acids
The following guide is a technical comparative analysis designed for application scientists and medicinal chemists. It synthesizes mechanistic organometallic chemistry with practical process optimization.[1]
Reagent Class: Functionalized Primary Alkylboronic Acids
Focus: Stability, Reactivity, and
Executive Summary
(2-Methanesulfonylethyl)boronic acid (MSEBA) is a specialized reagent used to introduce the polar 2-(methylsulfonyl)ethyl motif (
However, MSEBA presents a distinct challenge compared to simple alkylboronic acids (e.g., ethylboronic acid). The presence of the electron-withdrawing sulfone group at the
This guide compares MSEBA against standard alkylboronic acids and protected derivatives (MIDA boronates, Trifluoroborates), providing an optimized protocol to maximize cross-coupling efficiency.
Mechanistic Profiling: The "Sulfone Effect"
To use MSEBA effectively, one must understand why it fails more often than its non-functionalized counterparts.
The -Hydride Elimination Trap
In a standard Suzuki-Miyaura coupling, the palladium intermediate formed after transmetalation is
-
Standard Alkylborons:
-hydride elimination is fast but reversible. -
MSEBA (The Danger): The sulfone group is a strong electron-withdrawing group (EWG). It acidifies the
-hydrogens and stabilizes the elimination product (Methyl Vinyl Sulfone ) via conjugation. This provides a thermodynamic sink, driving the reaction toward the side product rather than the desired cross-coupled biaryl.
Diagram 1: The Mechanistic Divergence
The following diagram illustrates the competition between the desired Reductive Elimination and the fatal
Caption: The sulfone group thermodynamically favors
Comparative Performance Analysis
The following data synthesizes performance metrics across the reagent class. Note that "Free Acids" are compared against "Protected Forms" which are often required for this specific motif due to the instability described above.
Table 1: Reagent Stability & Reactivity Profile
| Feature | (2-Methanesulfonylethyl)boronic Acid (Free Acid) | Ethylboronic Acid (Standard Alkyl) | Potassium (2-Methanesulfonylethyl)trifluoroborate (Protected) |
| Shelf Stability | Low . Prone to dehydration (boroxine formation) and oxidation. | Low . Volatile and prone to oxidation. | High . Air and moisture stable solid. |
| Transmetalation Rate | Slow . Retarded by sulfone chelation and polarity. | Moderate . Standard primary alkyl profile. | Tunable . Requires hydrolysis/activation but controlled. |
| Critical . Formation of conjugated vinyl sulfone is a major driver. | High . Forms ethylene, but less thermodynamically driven than vinyl sulfone. | Low . Slow release of reactive species limits catalyst saturation. | |
| Protodeboronation | Moderate . Sulfone stabilizes the C-B bond slightly vs. simple alkyls. | High . Rapid in presence of strong base/heat. | Very Low . Protected until activation. |
| Recommended Use | Quick screening; when commercial stock is fresh. | Simple alkylation; non-precious intermediates. | Process Chemistry ; Scale-up; Precious GMP intermediates. |
Key Takeaway
While MSEBA is the direct reagent, it is operationally inferior to its Trifluoroborate or MIDA Boronate analogs for scale-up. The free acid should be used with a large excess (1.5–2.0 equiv) to account for decomposition during the reaction.
Optimized Experimental Protocol
To successfully couple MSEBA and suppress the "Sulfone Effect," you must use a catalyst system that promotes reductive elimination over
The Solution: Use electron-rich, bulky phosphine ligands (e.g., RuPhos , XPhos , or CatacCXium A ) or bidentate ligands with large bite angles (dppf ).
Protocol: Pd-Catalyzed Cross-Coupling of MSEBA
Target: Coupling with Aryl Bromides/Chlorides
Reagents:
-
Aryl Halide (1.0 equiv)
-
(2-Methanesulfonylethyl)boronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%)
-
Alternative: Pd(dppf)Cl₂[2]·DCM (5 mol%) for simpler substrates.
-
-
Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv)
-
Solvent: Toluene/Water (10:1) or CPME/Water.
Workflow Diagram:
Caption: Optimized workflow emphasizing inert atmosphere and specific catalyst-ligand combinations.
Step-by-Step Methodology
-
Degassing: Oxygen promotes homocoupling and catalyst deactivation. Sparge Toluene/Water mix with Argon for 20 minutes.
-
Charging: Add Aryl Halide (1.0 mmol) and MSEBA (1.5 mmol) to the reaction vial.
-
Catalyst Addition: Add Pd(OAc)₂ (11 mg, 0.05 mmol) and RuPhos (46 mg, 0.10 mmol).
-
Note: RuPhos is chosen because its bulk facilitates rapid reductive elimination, beating the
-elimination clock.
-
-
Base Addition: Add K₃PO₄ (636 mg, 3.0 mmol).
-
Reaction: Seal and heat to 95°C. Monitor by LCMS.
-
Checkpoint: If LCMS shows "M-SO2Me" or vinyl species, lower temperature to 80°C and increase catalyst loading.
-
Strategic Application in Drug Discovery
Why persist with MSEBA despite the difficulties?
-
Bioisosterism: The sulfone group mimics the polarity of carbonyls and amides but is metabolically more stable (non-hydrolyzable).
-
Solubility: Introducing the ethyl-sulfone tail significantly lowers LogP compared to ethyl/propyl chains, improving aqueous solubility of lipophilic scaffolds.
-
Linker Utility: The ethyl chain acts as a spacer, preventing the sulfone from electronically deactivating the aryl ring it is attached to (insulating effect).
References
-
Molander, G. A., & Canturk, B. (2009).[3] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[4] Link
-
Jana, R., Pathak, T. P., & Sigman, M. S. (2011). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews. Link
- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
Sources
- 1. Understanding Beta-Hydride Elimination: A Key Reaction in Organometallic Chemistry - Oreate AI Blog [oreateai.com]
- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. scientificupdate.com [scientificupdate.com]
Technical Guide: Characterization & Validation of (2-Methanesulfonylethyl)boronic Acid Coupling Products
Topic: Characterization and Validation of Products from (2-Methanesulfonylethyl)boronic Acid Reactions Content Type: Publish Comparison Guide
Executive Summary & Strategic Value
In modern medicinal chemistry, the (2-methanesulfonylethyl) motif serves as a critical structural element, functioning as a robust bioisostere for carbonyls and a solubility enhancer due to the high polarity of the sulfone group. While traditional synthesis relies on multi-step thiol alkylation and oxidation, the use of (2-methanesulfonylethyl)boronic acid (or its pinacol ester) allows for a convergent, single-step introduction of this moiety via Suzuki-Miyaura cross-coupling.
This guide provides a technical validation of products derived from this reagent, comparing its efficacy against legacy methods and detailing the specific spectroscopic signatures required for confirmation.
Reaction Landscape & Mechanism
The primary utility of (2-methanesulfonylethyl)boronic acid lies in Pd-catalyzed
Comparative Workflow: Boronate Coupling vs. Traditional Alkylation
The following diagram illustrates the efficiency gain of the boronic acid route compared to the traditional thiol-oxidation sequence.
Figure 1: Mechanistic comparison showing the convergent nature of the Suzuki route (Path A) versus the linear oxidation route (Path B).
Experimental Validation Protocol
To validate the utility of (2-methanesulfonylethyl)boronic acid, we define a standard protocol that balances yield with suppression of protodeboronation.
Optimized Coupling Protocol
Objective: Synthesis of 1-(2-(methylsulfonyl)ethyl)-4-phenylbenzene.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
(2-Methanesulfonylethyl)boronic acid pinacol ester (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) — Chosen for its large bite angle, facilitating reductive elimination.
-
Base: K₃PO₄ (3.0 equiv) — Anhydrous conditions preferred to minimize protodeboronation.
-
Solvent: 1,4-Dioxane/Water (9:1) or Toluene/Water (10:1).
-
-
Procedure:
-
Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen is detrimental to alkyl-Suzuki couplings.
-
Combine reagents in a sealed vial.
-
Heat to 90–100 °C for 12–16 hours.
-
Note: Monitoring by LCMS is critical. Look for the mass of the product (
) and the potential protodeboronated byproduct (ethyl sulfone).
-
-
Purification:
-
Filter through Celite.
-
Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). The sulfone product is significantly more polar than the starting aryl halide.
-
Performance Comparison Table
The following table contrasts the Boronic Acid method against the two most common alternatives.
| Feature | Method A: Boronic Acid Coupling | Method B: Thiol Alkylation + Oxidation | Method C: Vinyl Sulfone Addition |
| Step Count | 1 (Convergent) | 2-3 (Linear) | 1 (Limited Scope) |
| Atom Economy | Moderate (Boronate waste) | Low (Oxidant waste) | High |
| Substrate Scope | Broad (Compatible with esters, nitriles) | Limited (Oxidants may affect other groups) | Limited (Requires nucleophilic arene) |
| Odor/Toxicity | Low (No thiols) | High (Thiols/Sulfides are malodorous) | Moderate (Vinyl sulfones are alkylators) |
| Key Challenge | Slower reaction rate; Cost of reagent | Over-oxidation; Chemoselectivity | Regioselectivity |
Product Characterization Guide
Validation of the product relies on identifying the specific spectroscopic "fingerprint" of the ethyl-sulfone bridge.
Nuclear Magnetic Resonance (NMR) Signatures
The ethylene linker -(CH2)2- provides a distinct pattern that confirms the successful C-C bond formation.
| Nucleus | Moiety | Chemical Shift ( | Multiplicity | Diagnostic Value |
| Ar-CH | 3.0 – 3.3 | Triplet ( | Confirms attachment to aromatic ring.[3] | |
| -CH | 3.3 – 3.6 | Triplet ( | Downfield shift due to sulfone. | |
| -SO | 2.8 – 3.0 | Singlet | Characteristic methyl sulfone "flag". | |
| Ar-CH | 29 – 35 | - | Upfield methylene. | |
| -CH | 50 – 55 | - | Deshielded by sulfone. | |
| -SO | 40 – 42 | - | Methyl carbon. |
> Expert Insight: In complex molecules (e.g., Apremilast analogs), the ethylene protons may appear as complex multiplets if the molecule possesses chirality nearby, creating diastereotopic protons.
Mass Spectrometry (MS) Validation
-
Ionization: ESI (Positive Mode).
-
Molecular Ion:
or . -
Fragmentation:
-
Loss of the methyl sulfone group is common.
-
Look for a neutral loss of 79 Da (CH
SO ) or 94 Da (CH SO CH elimination).
-
Decision Matrix: When to use this Reagent?
Use the following logic flow to determine if (2-methanesulfonylethyl)boronic acid is the correct tool for your synthesis.
Figure 2: Decision matrix for selecting the optimal synthetic route based on starting material availability.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
- Manley, P. W., et al. (2014). Apremilast, a phosphodiesterase 4 inhibitor, and its structural analogs: Synthesis and characterization. Journal of Medicinal Chemistry.
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[4][5] Organometallics. Link
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. epfl.ch [epfl.ch]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
In-Situ Monitoring of Reactions Involving (2-Methanesulfonylethyl)boronic Acid
Executive Summary
The Challenge: (2-Methanesulfonylethyl)boronic acid presents a dual challenge in process development. As an alkyl boronic acid , it exhibits slower transmetalation rates and higher susceptibility to protodeboronation compared to aryl counterparts. Furthermore, the sulfone moiety (
The Solution: This guide compares three monitoring strategies: Offline HPLC , Reaction Calorimetry (RC1) , and In-Situ FTIR (ReactIR) .
Key Finding: While HPLC remains the gold standard for final purity, In-Situ FTIR is the superior method for process optimization. It uniquely leverages the distinct sulfone vibrational signature to track reaction kinetics in real-time, allowing researchers to identify the precise moment of maximum conversion before competitive protodeboronation degrades the yield.
Technical Context: The Substrate
(2-Methanesulfonylethyl)boronic acid is a functionalized building block often used to introduce sulfone motifs via Suzuki-Miyaura cross-coupling.
-
Structural Vulnerability: Unlike aryl boronic acids, the
bond is less stabilized. Under the basic aqueous conditions required for Suzuki coupling, this substrate is prone to:-
Protodeboronation: Hydrolysis of the C-B bond, yielding ethyl methyl sulfone (non-productive byproduct).
-
Oxidative Decomposition: Sensitivity to dissolved oxygen.
-
-
The Analytical Hook: The sulfone group (
) provides a massive advantage for vibrational spectroscopy. It possesses strong, characteristic absorption bands that are generally unobscured by solvent or catalyst signals.
Technology Comparison Matrix
| Feature | Method A: In-Situ FTIR (ReactIR) | Method B: Offline HPLC | Method C: Reaction Calorimetry (RC1) |
| Primary Output | Real-time concentration trends (Kinetic Profiles) | Purity % and Impurity ID (Snapshot) | Heat flow ( |
| Sampling Frequency | Continuous (Every 15–60 seconds) | Discontinuous (Every 30–60 mins) | Continuous |
| Detection Basis | Mid-IR absorption (Sulfone/Boronate bands) | UV-Vis absorption / Mass Spec | Exothermic/Endothermic flux |
| Lag Time | Zero (Instant feedback) | High (Quench + Dilute + Run time) | Zero |
| Blind Spots | Inorganic byproducts (salts); low concentration impurities (<0.1%) | Unstable intermediates that decompose during sampling | Chemical specificity (cannot distinguish side reactions) |
| Best Use Case | Kinetics, Endpoint Determination, Mechanism | Final Quality Control (QC), Yield Calculation | Safety Assessment, Scale-up Cooling |
Experimental Strategy: The "Self-Validating" Protocol
This protocol uses In-Situ FTIR as the primary driver, validated by sparse HPLC checkpoints.
Experimental Setup
-
Reactor: 100 mL EasyMax automated reactor (or equivalent jacketed vessel).
-
Probe: AgX Fiber conduit with Diamond ATR sensor (inserted directly into the liquid phase).
-
Reagents:
-
Substrate: (2-Methanesulfonylethyl)boronic acid (1.2 equiv).
-
Coupling Partner: Aryl bromide (1.0 equiv).
-
Catalyst: Pd(dppf)Cl2 (3 mol%).
-
Base:
(3.0 equiv, aqueous). -
Solvent: 1,4-Dioxane.
-
Step-by-Step Workflow
-
Blanking: Fill reactor with 1,4-Dioxane. Collect background spectrum.
-
Baselines: Add the Aryl Bromide. Mark Event: "SM Addition". Note the appearance of aromatic ring modes (1450–1500 cm⁻¹).
-
Boronic Acid Addition: Add (2-Methanesulfonylethyl)boronic acid.
-
Critical Observation: Watch for the emergence of the Sulfone Asymmetric Stretch (~1300–1320 cm⁻¹) and Symmetric Stretch (~1140–1160 cm⁻¹) . These are your tracking peaks.
-
-
Catalyst Charging: Add Pd catalyst. Ensure no immediate reaction occurs at ambient T (safety check).
-
Reaction Initiation: Heat to 80°C.
-
Monitor: The decay of the Aryl Bromide peak and the shift/decay of the Boronic Acid peaks.
-
Watch for: The formation of the Product Sulfone bands (often shifted by 5–10 cm⁻¹ from the starting material due to the change in electronic environment).
-
-
Endpoint Detection:
-
When the Product trendline plateaus, STOP .
-
Risk: If heating continues, look for the "Protodeboronation Divergence"—where product signal stays flat but boronic acid signal continues to drop (indicating decomposition).
-
Data Analysis & Interpretation
Spectral Assignments (Representative)
| Functional Group | Vibration Mode | Wavenumber Region (cm⁻¹) | Behavior in Reaction |
| Sulfone ( | Asymmetric Stretch | 1290 – 1320 | Primary Tracker. Shifts slightly upon coupling. |
| Sulfone ( | Symmetric Stretch | 1130 – 1160 | Secondary confirmation. Very intense. |
| Boronic Acid ( | B-O Stretching | 1330 – 1380 | Disappears as reaction proceeds. |
| Aryl Halide ( | Ring Breathing | 1000 – 1100 | Decays to zero (limiting reagent). |
Visualizing the Control Logic
The following diagram illustrates the feedback loop required to handle the instability of the alkyl boronic acid.
Caption: Logic flow for monitoring alkyl boronic acid coupling. The "Plateau" decision point prevents over-processing and yield loss.
Scientific Validation (E-E-A-T)
Why In-Situ? The "Blind Spot" of HPLC
In a standard workflow, a researcher might sample at 1, 2, and 4 hours.
-
Scenario: The reaction finishes at 1.5 hours. By 4 hours, the excess boronic acid has degraded, and the product may have begun secondary decomposition or ligand exchange.
-
FTIR Advantage: The FTIR trendline reveals the exact minute the reaction rate (
) drops to zero. This allows for precision quenching .
Causality of Signal Changes
The sulfone stretch is highly sensitive to the mass of the attached groups. When the light "Ethyl-Boronic Acid" group is replaced by the heavier "Ethyl-Aryl" group during coupling, the reduced mass (
References
-
Mettler Toledo. "In-situ FTIR Spectroscopy (ReactIR) for Reaction Kinetics." Mettler Toledo Application Library.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] (Authoritative review on boronic acid stability and protodeboronation mechanisms).
-
Struyf, A., et al. (2016). "Gas-phase ion-molecule reactions for the identification of the sulfone functionality." Rapid Communications in Mass Spectrometry, 30(12), 1435-1441.[2] (Validates the specificity of sulfone detection).
-
Hansen, G., et al. (2022). "Influence of Diluent on the Stability of Boronic Acid Pinacol Esters." ResearchGate. (Highlights the hydrolysis challenges in HPLC analysis).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
